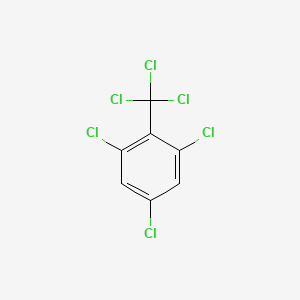
1,3,5-Trichloro-2-(trichloromethyl)benzene
Overview
Description
1,3,5-Trichloro-2-(trichloromethyl)benzene is an organochlorine compound. It is one of the isomers of trichlorobenzene and is known for its symmetrical structure, which makes it a colorless crystalline solid at room temperature . This compound is not formed by the direct chlorination of benzene but is instead synthesized through specific chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trichloro-2-(trichloromethyl)benzene is typically synthesized through the Sandmeyer reaction, which involves the conversion of 3,5-dichloroaniline to the desired product . The reaction conditions often include the use of copper(I) chloride and hydrochloric acid as catalysts.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Sandmeyer reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trichloro-2-(trichloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding chlorinated benzoic acids.
Reduction Reactions: Reduction can lead to the formation of less chlorinated benzene derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide and potassium hydroxide under basic conditions.
Oxidation: Reagents like potassium permanganate and chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is common.
Major Products
Scientific Research Applications
1,3,5-Trichloro-2-(trichloromethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3,5-Trichloro-2-(trichloromethyl)benzene involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophilic sites in biological molecules . The pathways involved include:
Electrophilic Aromatic Substitution: The compound can undergo substitution reactions with nucleophiles in biological systems.
Oxidative Stress: It can induce oxidative stress by generating reactive oxygen species.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Trichlorobenzene: Another isomer of trichlorobenzene with different substitution patterns.
1,2,4-Trichlorobenzene: Differently substituted isomer with distinct chemical properties.
Benzotrichloride: Similar compound with a trichloromethyl group attached to the benzene ring.
Uniqueness
1,3,5-Trichloro-2-(trichloromethyl)benzene is unique due to its symmetrical structure, which imparts distinct physical and chemical properties compared to other isomers. Its specific reactivity and applications in various fields make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
1,3,5-trichloro-2-(trichloromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl6/c8-3-1-4(9)6(5(10)2-3)7(11,12)13/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOHTICHGYFWNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(Cl)(Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















